[3-Methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]propanedinitrile
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Overview
Description
[3-Methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]propanedinitrile is an organic compound that belongs to the class of chalcones. Chalcones are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds . This compound features a benzylidene group linked to a propanedinitrile moiety, with methoxy and naphthalen-1-ylmethoxy substituents on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]propanedinitrile typically involves the condensation of 3-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde with malononitrile in the presence of a base such as piperidine . The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
[3-Methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]propanedinitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The benzylidene double bond can be reduced to form the corresponding dihydro derivative.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
[3-Methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]propanedinitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of organic materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of [3-Methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]propanedinitrile involves its interaction with various molecular targets. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
- 4-Methoxy-3-(naphthalen-1-ylmethoxy)aniline
- (Naphthalen-1-yloxy)-acetic acid benzylidene derivatives
Uniqueness
[3-Methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]propanedinitrile is unique due to its specific substitution pattern and the presence of both methoxy and naphthalen-1-ylmethoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C22H16N2O2 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C22H16N2O2/c1-25-22-12-16(11-17(13-23)14-24)9-10-21(22)26-15-19-7-4-6-18-5-2-3-8-20(18)19/h2-12H,15H2,1H3 |
InChI Key |
BGNIBVNSJWRPMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C#N)OCC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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